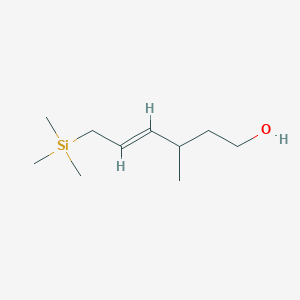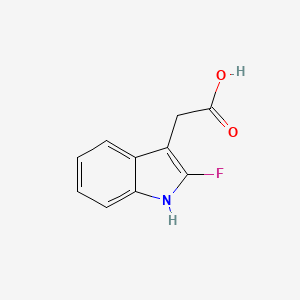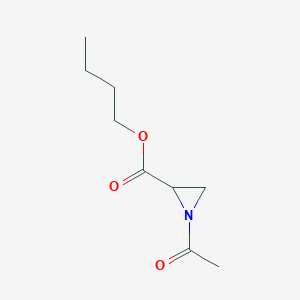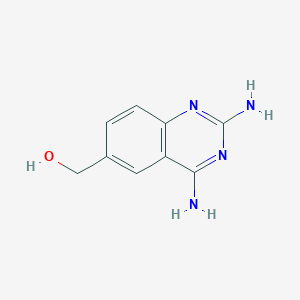
(E)-3-Methyl-6-(trimethylsilyl)hex-4-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-Methyl-6-(trimethylsilyl)hex-4-en-1-ol is an organic compound with a unique structure that includes a trimethylsilyl group and an enol configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Methyl-6-(trimethylsilyl)hex-4-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-1-butyne and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a solvent like tetrahydrofuran (THF). The reaction mixture is cooled to a low temperature, around -78°C, to facilitate the addition of reagents.
Addition of Reagents: Trimethylsilyl chloride is added to the reaction mixture, followed by the addition of a base such as lithium diisopropylamide (LDA) to deprotonate the alkyne and form the desired enol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of starting materials and reagents are handled using automated systems to ensure precision and safety.
Optimization of Reaction Conditions: Reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters.
Purification: The final product is purified using techniques such as distillation or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
(E)-3-Methyl-6-(trimethylsilyl)hex-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reduction reactions can convert the enol to its corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: TBAF in THF at room temperature.
Major Products
Oxidation: Corresponding aldehydes or ketones.
Reduction: Corresponding alcohols.
Substitution: Compounds with substituted functional groups replacing the trimethylsilyl group.
科学的研究の応用
(E)-3-Methyl-6-(trimethylsilyl)hex-4-en-1-ol has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is utilized in the development of novel materials with unique properties.
Biological Studies: It serves as a probe in studying biological pathways and mechanisms.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a building block for drug development.
作用機序
The mechanism of action of (E)-3-Methyl-6-(trimethylsilyl)hex-4-en-1-ol involves its interaction with molecular targets through its enol and trimethylsilyl groups. The enol group can participate in hydrogen bonding and nucleophilic attacks, while the trimethylsilyl group can stabilize reactive intermediates and enhance the compound’s lipophilicity.
類似化合物との比較
Similar Compounds
(E)-4-Hexen-1-ol: Similar structure but lacks the trimethylsilyl group.
(Z)-4-Hexen-1-ol: Stereoisomer with a different configuration around the double bond.
3-Hexen-1-ol: Similar backbone but lacks the methyl and trimethylsilyl groups.
Uniqueness
(E)-3-Methyl-6-(trimethylsilyl)hex-4-en-1-ol is unique due to the presence of both the enol and trimethylsilyl groups, which confer distinct reactivity and stability compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.
特性
分子式 |
C10H22OSi |
|---|---|
分子量 |
186.37 g/mol |
IUPAC名 |
(E)-3-methyl-6-trimethylsilylhex-4-en-1-ol |
InChI |
InChI=1S/C10H22OSi/c1-10(7-8-11)6-5-9-12(2,3)4/h5-6,10-11H,7-9H2,1-4H3/b6-5+ |
InChIキー |
JJMDHKZKCRGMTQ-AATRIKPKSA-N |
異性体SMILES |
CC(CCO)/C=C/C[Si](C)(C)C |
正規SMILES |
CC(CCO)C=CC[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9H-Pyrano[2,3-g][1,3]benzothiazole](/img/structure/B11906000.png)

![2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid](/img/structure/B11906011.png)
![Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B11906019.png)



![2H-Spiro[benzofuran-3,3'-pyrrolidin]-6-ol](/img/structure/B11906047.png)





